molecular formula C38H20 B1595096 Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene CAS No. 187-96-2

Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene

Cat. No.: B1595096
CAS No.: 187-96-2
M. Wt: 476.6 g/mol
InChI Key: SZPCSERRBCRIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene is a useful research compound. Its molecular formula is C38H20 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Properties and Solvent Polarity

Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene has been studied for its fluorescence properties. Research indicates that the emission intensities of certain polycyclic aromatic hydrocarbons, including this compound, depend on solvent polarity. This finding is crucial in the application of fluorescence spectroscopy and the development of solvent polarity probes (Waris et al., 1989).

Molecular Structure Analysis

The molecular and crystal structure of this compound has been examined using X-ray diffraction. This compound exhibits significant distortion from a planar structure due to steric repulsion, a characteristic important in the field of organic chemistry and materials science (Oonishi et al., 1992).

Synthesis and Mobility in Electronic Applications

In electronic applications, the synthesis and investigation of derivatives of this compound for hole mobility have been reported. This research is significant in the development of field-effect transistors and other electronic devices (Alameddine et al., 2015).

Pyrolysis Product Identification

This compound has been identified as a product of the supercritical pyrolysis of fuels like toluene and Fischer-Tropsch synthetic jet fuel. This finding is relevant in the study of combustion and pyrolysis processes (McClaine et al., 2007).

Mechanism of Action

Target of Action

Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene, also known as 7, 8 : 15, 16-Dibenzoterrylene , is primarily used in the field of nanotechnology. Its primary target is the optical sensing of current dynamics in LED devices . This compound interacts with the light-emitting diodes (LEDs) to provide valuable information about the current dynamics within these devices.

Mode of Action

It is likely that the compound’s unique chemical structure, which includes three benzene rings and two naphthalene rings , plays a significant role in its interaction with LEDs.

Biochemical Pathways

Its main role is in the optical sensing of current dynamics in LED devices .

Result of Action

The result of the action of this compound is the enhanced ability to sense current dynamics in LED devices . This can lead to improvements in the performance and efficiency of these devices.

Properties

IUPAC Name

decacyclo[16.16.2.12,6.119,23.011,35.012,17.028,36.029,34.010,38.027,37]octatriaconta-1(34),2,4,6(38),7,9,11(35),12,14,16,18(36),19,21,23(37),24,26,28,30,32-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H20/c1-2-14-24-23(13-1)33-27-17-5-9-21-10-7-19-29(31(21)27)35-25-15-3-4-16-26(25)36-30-20-8-12-22-11-6-18-28(32(22)30)34(24)38(36)37(33)35/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPCSERRBCRIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C=CC=CC5=C6C4=C2C7=CC=CC8=C7C6=CC=C8)C9=CC=CC1=C9C3=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940163
Record name Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187-96-2
Record name Tribenzo(de,h,kl)naphtho(1,2,3,4-rst)tetraphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.